3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzyl group and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dichlorobenzyl intermediate: This step involves the chlorination of benzyl compounds to introduce the dichloro groups.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core.
Final assembly: The dichlorobenzyl group is then attached to the core structure under specific reaction conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dichlorobenzyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including potential antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, such as acting as a drug candidate for various diseases.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It could bind to specific receptors, modulating cellular signaling processes.
DNA interaction: The compound might interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one: A closely related compound with similar structural features.
3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-ol: A derivative with a hydroxyl group instead of a ketone.
Uniqueness
3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one stands out due to its specific combination of a dichlorobenzyl group and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
11-[(3,4-dichlorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-5-4-12(7-16(15)20)8-21-9-13-6-14(11-21)17-2-1-3-18(23)22(17)10-13/h1-5,7,13-14H,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGOSKIIOZULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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